molecular formula C17H25BFNO4 B1526082 tert-Butyl (3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate CAS No. 1256256-45-7

tert-Butyl (3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Cat. No.: B1526082
CAS No.: 1256256-45-7
M. Wt: 337.2 g/mol
InChI Key: FALNYBWTRBHWID-UHFFFAOYSA-N
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Description

Tert-Butyl (3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate: is a chemical compound with significant applications in organic synthesis, particularly in cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical processes.

Mechanism of Action

Target of Action

It is known that boronic acids and their esters, such as this compound, are often used in the design of new drugs and drug delivery devices .

Mode of Action

The compound, being a boronic ester, is likely to participate in metal-catalyzed carbon-carbon bond formation reactions like the Suzuki–Miyaura reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Biochemical Pathways

The suzuki–miyaura reaction, in which this compound is likely to participate, is a key process in the synthesis of many biologically active compounds .

Pharmacokinetics

It is known that boronic acids and their esters are only marginally stable in water . The rate of hydrolysis of these compounds is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH .

Result of Action

It is known that boronic acids and their esters are often used in the design of new drugs and drug delivery devices , suggesting that the compound could have a wide range of potential effects depending on its specific application.

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by environmental factors such as pH. It has been noted that the rate of hydrolysis of boronic pinacol esters, such as this compound, is considerably accelerated at physiological pH . Therefore, care must be taken when considering these compounds for pharmacological purposes in environments with different pH levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate typically involves the following steps:

  • Boronic Acid Formation: : The starting material, 3-fluorophenylboronic acid, is first converted to its corresponding boronic acid derivative.

  • Protection: : The boronic acid derivative is then protected using tert-butyl carbamate to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include the use of catalysts and specific solvents to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound primarily undergoes cross-coupling reactions , such as Suzuki-Miyaura coupling, which is widely used in organic synthesis to form carbon-carbon bonds.

Common Reagents and Conditions

  • Catalysts: : Palladium-based catalysts are commonly used in these reactions.

  • Solvents: : Organic solvents like toluene or dimethylformamide (DMF) are typically employed.

  • Conditions: : Reactions are often conducted under an inert atmosphere (e.g., nitrogen) and at elevated temperatures.

Major Products Formed

The major products formed from these reactions include biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Tert-Butyl (3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate: is extensively used in scientific research due to its versatility:

  • Chemistry: : It serves as a building block in the synthesis of complex organic molecules.

  • Biology: : It is used in the development of bioactive compounds and probes for biological studies.

  • Medicine: : It plays a role in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

  • Industry: : It is utilized in the production of materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Tert-Butyl (3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate: is unique due to its specific structural features, such as the presence of the fluoro group and the tert-butyl carbamate protection. Similar compounds include:

  • Tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

  • Tert-Butyl (2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

  • Tert-Butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate

These compounds share similar applications but differ in their substituents, which can affect their reactivity and properties.

Properties

IUPAC Name

tert-butyl N-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BFNO4/c1-15(2,3)22-14(21)20-11-8-9-12(13(19)10-11)18-23-16(4,5)17(6,7)24-18/h8-10H,1-7H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALNYBWTRBHWID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)NC(=O)OC(C)(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl (3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
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tert-Butyl (3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
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tert-Butyl (3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

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